molecular formula C4H12ClNO B3257313 Ethoxy(ethyl)amine hydrochloride CAS No. 287100-34-9

Ethoxy(ethyl)amine hydrochloride

Cat. No.: B3257313
CAS No.: 287100-34-9
M. Wt: 125.6 g/mol
InChI Key: ZASOFMFAGALONO-UHFFFAOYSA-N
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Description

Ethoxy(ethyl)amine hydrochloride is a hydrochloride salt of an ethoxy-substituted ethylamine.

Properties

IUPAC Name

N-ethoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASOFMFAGALONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNOCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-34-9
Record name ethoxy(ethyl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(ethyl)amine hydrochloride can be synthesized through the reaction of ethylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethylamine and ethyl chloroformate are combined under optimized conditions. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethoxy(ethyl)amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with alkyl halides to form substituted amines.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethoxy(ethyl)amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethoxy(ethyl)amine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can donate an electron pair to electrophilic centers, facilitating the formation of new chemical bonds. The compound’s reactivity is attributed to the presence of both ethyl and ethoxy groups, which enhance its nucleophilicity .

Comparison with Similar Compounds

Methoxyamine Hydrochloride

  • Molecular Formula : CH₃ONH₂·HCl (O-Methylhydroxylamine hydrochloride).
  • Molecular Weight : 97.51 g/mol (calculated).
  • Melting Point : 151–154°C .
  • Applications : Used in organic synthesis, particularly in protecting groups and nucleobase modifications.
  • Key Difference : The methoxy group (-OCH₃) confers higher polarity compared to ethoxy (-OC₂H₅), leading to a higher melting point and stability .

Ethoxyamine Hydrochloride (O-Ethylhydroxylamine Hydrochloride)

  • CAS : 3332-29-3.
  • Molecular Formula: C₂H₈ClNO.
  • Molecular Weight : 97.54 g/mol.
  • Melting Point : 130–133°C .
  • Reactivity : Reacts with carbonyl compounds to form oximes, a property leveraged in biochemical labeling.
  • Comparison : Smaller molecular size than ethoxy(ethyl)amine hydrochloride, resulting in lower boiling points and solubility differences .

Ethoxy(methyl)amine Hydrochloride

  • CAS : 1082680-18-7.
  • Molecular Formula: C₃H₁₀ClNO.
  • Molecular Weight : 111.57 g/mol.
  • Physical Properties : Powder form, stable at room temperature .
  • Applications: Used in life science research, particularly in peptide synthesis and as a building block for fluorogenic amino acids .

1-Ethoxypropan-2-amine Hydrochloride

  • CAS : 1185304-14-5.
  • Molecular Formula: C₅H₁₂ClNO (estimated).
  • Structure : Branched ethoxy-amine, enhancing steric effects in reactions.
  • Patent Activity: Not explicitly listed, but structural analogs show utility in pharmaceutical intermediates .

N-Butylhydroxylamine Hydrochloride

  • Molecular Formula: C₄H₁₁NO (base amine).
  • Molecular Weight: 89.08 Da (monoisotopic).
  • Patent Count : 509 patents, indicating industrial interest in agrochemicals and polymer stabilization .
  • Key Contrast : The hydroxylamine (-NHOH) group introduces distinct redox reactivity compared to ethoxy-substituted amines .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Patent Activity
This compound C₄H₁₁NO* 89.08 (base) N/A Industrial synthesis 466
Methoxyamine hydrochloride CH₃ONH₂·HCl 97.51 151–154 Organic protecting groups Moderate
Ethoxyamine hydrochloride C₂H₈ClNO 97.54 130–133 Biochemical labeling N/A
Ethoxy(methyl)amine hydrochloride C₃H₁₀ClNO 111.57 N/A Peptide synthesis N/A
N-Butylhydroxylamine hydrochloride C₄H₁₁NO* 89.08 (base) N/A Agrochemicals 509

*Molecular formulas for hydrochlorides may require inclusion of Cl (e.g., C₄H₁₂ClNO); discrepancies noted in evidence.

Structural and Functional Insights

  • Ethoxy vs. Methoxy Groups : Ethoxy substituents (-OC₂H₅) increase lipophilicity compared to methoxy (-OCH₃), influencing solubility and membrane permeability in pharmaceutical applications .
  • Hydrochloride Salts : Enhance stability and water solubility, critical for handling hygroscopic amines in industrial processes .
  • Steric Effects : Branched derivatives (e.g., 1-ethoxypropan-2-amine) exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance .

Biological Activity

Ethoxy(ethyl)amine hydrochloride (EEAH) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine functional group and ethoxy substituent, which enhance its nucleophilicity. The compound's chemical formula is C₅H₁₃ClN₂O, and it typically exists in its hydrochloride salt form, which improves solubility in aqueous environments .

EEAH acts primarily as a nucleophile , participating in various chemical reactions. Its ability to donate an electron pair to electrophilic centers facilitates the formation of new chemical bonds. This property is crucial in its role as a reagent in organic synthesis and drug development .

Target Enzymes and Pathways

  • Cholinesterase Inhibition : Similar to other amine derivatives, EEAH has been studied for its potential to inhibit cholinesterase enzymes, such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine, impacting neurotransmission and potentially offering neuroprotective effects .
  • Antimicrobial Activity : EEAH exhibits antimicrobial properties, which have been attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
  • Anti-inflammatory Effects : Research suggests that EEAH may modulate inflammatory pathways, although specific mechanisms remain under investigation .

Biochemical Analysis

EEAH has demonstrated various biochemical interactions:

  • Enzyme Interactions : Studies indicate that EEAH can interact with several enzymes, influencing their activity and potentially altering metabolic pathways .
  • Cellular Effects : The compound has been shown to affect cell signaling pathways and gene expression. For instance, it may modulate oxidative stress levels by influencing the production of reactive oxygen species (ROS) .

Case Studies

  • Neuroprotective Potential : A study investigating the neuroprotective effects of EEAH found that it could significantly reduce neuronal cell death in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases .
  • Antimicrobial Efficacy : In vitro assays demonstrated that EEAH exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Cholinesterase InhibitionIncreases acetylcholine levels
AntimicrobialDisrupts cell membranes or inhibits enzymes
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveReduces neuronal cell death under oxidative stress

Applications in Research

EEAH is utilized across various fields:

  • Medicinal Chemistry : As a building block for synthesizing biologically active molecules.
  • Analytical Chemistry : Employed in methods such as gas chromatography-mass spectrometry (GC-MS) for quantifying amine functionalities .
  • Material Science : Involved in creating superhydrophobic surfaces through chemical modification processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoxy(ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethoxy(ethyl)amine hydrochloride

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